1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Description
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene is a sulfur-containing aromatic compound featuring two 2-chloroethylsulfanyl substituents. Its structure consists of a central benzene ring linked to a phenylsulfanyl group, with both rings bearing 2-chloroethylsulfanyl moieties.
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2S3/c17-9-11-19-13-1-5-15(6-2-13)21-16-7-3-14(4-8-16)20-12-10-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFKDUZHGXEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCl)SC2=CC=C(C=C2)SCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389049 | |
| Record name | GNF-Pf-2972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-82-4 | |
| Record name | GNF-Pf-2972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene, a compound with the molecular formula C₁₆H₁₆Cl₂S₃, is of significant interest due to its potential biological activities. This compound features a complex structure that includes multiple sulfur atoms and chloroethyl groups, suggesting possible interactions with biological systems that warrant detailed exploration.
The biological activity of this compound can be largely attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The chloroethyl groups are known to participate in alkylation reactions, which can lead to the modification of DNA and proteins, potentially resulting in cytotoxic effects. Such mechanisms are reminiscent of those seen with other sulfur mustard derivatives, which are known for their alkylating properties and have been studied for their roles in cancer therapy and as chemical warfare agents.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on various cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | DNA alkylation |
| A549 (lung cancer) | 20 | Induction of apoptosis |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis induction.
Case Studies
A notable case study involved the application of this compound in a therapeutic context. In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability in HeLa cells after 48 hours of exposure. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicative of cell cycle arrest.
Another study explored the compound's potential as a chemotherapeutic agent by administering it to A549 cells. Results showed that the compound not only inhibited cell growth but also triggered apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.
Acute Toxicity
The acute toxicity profile of this compound has been evaluated in animal models. The median lethal dose (LD50) was determined to be approximately 2000 mg/kg in rats, indicating a relatively high level of toxicity consistent with other alkylating agents.
Long-term Effects
Long-term exposure studies have raised concerns regarding potential carcinogenic effects due to the compound's ability to induce DNA damage. Research indicates that chronic exposure may lead to mutagenesis and increased risk for tumor development.
Comparison with Similar Compounds
Structural Features
Target Compound
- Molecular Formula : Presumed to be C₁₆H₁₄Cl₂S₃ (based on substituent count and arrangement).
- Functional Groups : Two 2-chloroethylsulfanyl (–S–CH₂CH₂Cl) groups and one phenylsulfanyl (–S–C₆H₅) group.
- Symmetry : Likely exhibits para-substitution on the central benzene ring, enhancing molecular symmetry.
Comparable Compounds
Key Observations :
- The target compound’s chloroethylsulfanyl groups distinguish it from analogs with sulfonyl (e.g., ) or difluoromethylsulfanyl (e.g., ) substituents.
- Symmetry : Unlike ortho-substituted compounds (e.g., ), the target’s para-substitution may improve crystallinity or packing efficiency.
Physical and Chemical Properties
Target Compound
- Molecular Weight : Estimated ~380 g/mol (higher than simpler analogs like and ).
- Reactivity : Chloroethyl groups may undergo elimination to form vinyl sulfides or participate in cross-coupling reactions.
Comparable Compounds
- 1-Chloro-4-(difluoromethyl)sulfanylbenzene (): Lower molecular weight (194.63 g/mol) and higher lipophilicity due to fluorine.
- 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (): Sulfonyl and nitro groups increase polarity, likely reducing solubility in nonpolar solvents.
- Thiosemicarbazide derivative (): Exhibits strong intermolecular N–H⋯O and π–π interactions (3.69–3.78 Å), enhancing thermal stability.
Key Observations :
- The target’s chloroethyl groups may confer higher reactivity compared to sulfonyl or nitro-substituted analogs.
- Stability : Lack of strong hydrogen-bonding motifs (unlike ) could reduce crystallinity compared to thiosemicarbazides.
Target Compound
- Potential Applications: Structural similarity to pesticides (e.g., Sulphenone, ) suggests possible agrochemical use. Chloroethyl groups are common in alkylating agents, hinting at pharmaceutical relevance.
- Synthesis : Likely involves thioether coupling (e.g., nucleophilic substitution between chlorinated thiols and halobenzenes).
Comparable Compounds
- Sulphenone (1-chloro-4-(phenylsulfonyl)benzene, ): Used as a miticide, highlighting the role of sulfonyl groups in pesticidal activity.
- Thiosemicarbazide derivative (): Synthesized via condensation in ethanol, yielding crystalline products suitable for X-ray analysis.
- 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (): Demonstrates versatility in drug development due to fluorophenyl and ethanol motifs.
Key Observations :
- The target’s lack of sulfonyl/nitro groups may limit pesticidal activity compared to Sulphenone () but expand utility in polymer chemistry (e.g., cross-linking agents).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
